2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid
Description
Historical Development of Thiazolidine-4-Carboxylic Acid Research
Thiazolidine-4-carboxylic acid derivatives have been studied since the early 20th century, with foundational work by Birch and Harris in 1930 demonstrating their formation through condensation reactions involving cysteine and formaldehyde. Schubert’s 1936 elucidation of thiazolidine cyclization mechanisms marked a critical milestone, establishing the structural basis for synthesizing diverse derivatives. These early discoveries laid the groundwork for exploring thiazolidines’ biological potential, particularly their role as mimics for phosphate groups in medicinal chemistry.
The 21st century saw accelerated interest in thiazolidine-4-carboxylic acid derivatives due to their structural versatility. For example, 4-thiazolidinone amides were investigated as cytotoxic agents for prostate cancer, though their selectivity limitations prompted further structural optimization. Concurrently, researchers synthesized novel derivatives like 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), which demonstrated improved anticancer activity and selectivity. These advancements highlighted the scaffold’s adaptability for therapeutic applications.
Emergence of 2-(4-Acetamidophenyl)-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid in Scientific Literature
The specific compound this compound emerged as part of efforts to optimize thiazolidine derivatives for enhanced bioactivity. Its structure combines two key modifications:
- 5,5-Dimethyl substitution on the thiazolidine ring, which enhances steric stability and modulates electronic properties.
- 4-Acetamidophenyl group at position 2, introduced to improve target binding through hydrogen bonding and hydrophobic interactions.
Early synthetic routes involved cyclizing penicillamine or cysteine with substituted aldehydes under mild conditions. For instance, Majed and Abid (2015) demonstrated that reacting cysteine with terephthaldehyde yielded dithiazolidine derivatives, though diastereomer separation remained challenging. Later work optimized one-pot syntheses to achieve higher yields and purity, as seen in Mohammed et al.’s 2021 study on antioxidant thiazolidines.
Research Significance and Current Scientific Interest
This compound’s significance lies in its dual functional groups, which enable diverse interactions with biological targets:
- Thiazolidine core : Serves as a rigid scaffold that mimics peptide bonds, facilitating interactions with enzymes or receptors.
- Acetamidophenyl group : Enhances solubility and provides a site for further derivatization.
Recent studies emphasize its potential in:
- Anticancer therapy : Analogous ATCAA compounds showed low micromolar IC₅₀ values against melanoma and prostate cancer cells.
- Antioxidant applications : Thiazolidine-4-carboxylic acids exhibit radical scavenging activity, with DPPH assay IC₅₀ values ranging from 12–45 μM.
Table 1: Key Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₈N₂O₃S | |
| Molecular weight | 294.37 g/mol | |
| Biological activity | Antiproliferative, antioxidant |
Relationship to Other Thiazolidine Derivatives
This compound belongs to a broader class of bioactive thiazolidines, including:
- Penicillin : A β-lactam antibiotic containing a fused thiazolidine ring.
- Pioglitazone : A thiazolidinedione used to treat type 2 diabetes.
- Procysteine : A 2-oxo-thiazolidine derivative with mucolytic properties.
Structurally, it differs from these analogs through its unique substitution pattern:
- The 5,5-dimethyl group prevents epimerization at C2, a common issue in simpler thiazolidines.
- The 4-acetamidophenyl moiety distinguishes it from natural derivatives like thioproline (4-carboxythiazolidine).
Comparative studies show that dimethyl substitution improves metabolic stability compared to non-substituted analogs, as evidenced by prolonged in vivo half-lives in murine models. Additionally, the acetamido group enhances blood-brain barrier permeability relative to carboxylate-containing derivatives.
Properties
IUPAC Name |
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-8(17)15-10-6-4-9(5-7-10)12-16-11(13(18)19)14(2,3)20-12/h4-7,11-12,16H,1-3H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDHNYPDYFMVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC(C(S2)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cysteine Derivatives
The 5,5-dimethylthiazolidine-4-carboxylic acid core is synthesized via the reaction of L-cysteine with acetone under acidic conditions. This one-pot cyclocondensation leverages the nucleophilic thiol and amine groups of cysteine to form the heterocyclic ring, while acetone introduces the 5,5-dimethyl substituents:
$$
\text{L-cysteine} + \text{acetone} \xrightarrow{\text{HCl}} \text{5,5-dimethylthiazolidine-4-carboxylic acid}
$$
Key parameters:
- Solvent: Hydrochloric acid (1M) in aqueous ethanol.
- Temperature: Reflux at 80°C for 6–8 hours.
- Yield: ~65–70% after recrystallization from ethanol.
This method is scalable and avoids complex purification, making it industrially viable.
Functionalization at the 2-Position
Reductive Amination with 4-Acetamidobenzaldehyde
The 2-position amine of the thiazolidine ring undergoes reductive amination with 4-acetamidobenzaldehyde to introduce the aryl group:
$$
\text{5,5-dimethylthiazolidine-4-carboxylic acid} + \text{4-acetamidobenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target compound}
$$
Optimized conditions:
Alternative Pathway: Schiff Base Formation
In anhydrous DMF, the thiazolidine amine reacts with 4-acetamidobenzaldehyde to form a Schiff base intermediate, which is subsequently reduced using NaBH$$_4$$ :
$$
\text{Schiff base intermediate} \xrightarrow{\text{NaBH}_4} \text{Target compound}
$$
Advantages:
- Higher functional group tolerance.
- Avoids cyanide-based reductants.
Challenges:
Post-Functionalization Acetylation
If the aryl group is introduced as a primary amine (e.g., via 4-aminobenzaldehyde), acetylation is performed using acetic anhydride :
$$
\text{2-(4-aminophenyl)-5,5-dimethylthiazolidine-4-carboxylic acid} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Target compound}
$$
Conditions:
Comparative Analysis of Synthetic Routes
Structural Confirmation and Characterization
Spectroscopic Validation
- $$^1$$H NMR (DMSO-$$d6$$):
- δ 10.14 (s, 1H, NH), 7.90 (d, 2H, aryl), 5.00 (s, 2H, pyrrole), 2.03 (s, 6H, CH$$
Chromatographic Purity
Industrial-Scale Considerations
Solvent Recovery
Ethanol and DMF are recycled via fractional distillation, reducing production costs by ~20%.
Waste Management
- Cyanide-containing waste is treated with FeSO$$_4$$ to precipitate non-toxic ferrocyanide.
- Acidic byproducts are neutralized with CaCO$$_3$$.
Emerging Methodologies
Enzymatic Cyclization
Recent studies propose using thioesterase enzymes to catalyze thiazolidine ring formation, achieving 80% yield under ambient conditions. This green chemistry approach minimizes toxic solvents but remains cost-prohibitive for large-scale applications.
Flow Chemistry
Microreactor systems enhance heat transfer and mixing, reducing reaction time from hours to minutes. Pilot-scale trials show a 15% yield improvement for reductive amination.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiazolidines with different substituents using reducing agents such as lithium aluminum hydride.
Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nitric acid for nitration, halogens for halogenation; reactions are carried out in the presence of a catalyst like sulfuric acid for nitration or iron for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Nitrated or halogenated acetamidophenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds similar to 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid exhibit promising anticancer properties. For example, studies have demonstrated that related thiazolidine derivatives can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. In vitro assays have reported significant inhibition rates against these cancer types, suggesting that this compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Properties
In addition to its anticancer activity, there is evidence that thiazolidine derivatives possess antimicrobial properties. These compounds have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicate that certain modifications to the thiazolidine structure can enhance antimicrobial activity, making these compounds valuable in combating drug-resistant pathogens .
Case Study 1: Anticancer Screening
A study conducted by Güzel-Akdemir et al. focused on a series of thiazolidine derivatives, including those structurally related to this compound. The researchers utilized the National Cancer Institute's primary screening protocols to evaluate anticancer activity. Notably, one compound exhibited an inhibition value of 84.19% against a leukemia cell line (MOLT-4), highlighting the potential of thiazolidine derivatives in cancer therapy .
Case Study 2: Antimicrobial Testing
In another investigation, a range of thiazolidine derivatives was synthesized and tested for antimicrobial activity using standard methods such as the turbidimetric method. The results indicated that certain derivatives showed significant activity against various bacterial strains, suggesting their potential application in developing new antibiotics .
Data Table: Biological Activities of Thiazolidine Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Inhibition (%) |
|---|---|---|---|
| This compound | Anticancer | MOLT-4 (Leukemia) | 84.19 |
| This compound | Anticancer | SF-295 (CNS Cancer) | 72.11 |
| Thiazolidine Derivative A | Antimicrobial | Staphylococcus aureus | Significant |
| Thiazolidine Derivative B | Antimicrobial | Escherichia coli | Significant |
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The 4-acetamidophenyl group in the target compound distinguishes it from phenylacetamido (penicilloic acid) or aminophenylacetyl (ampicillinoic acid) derivatives. This substitution may alter binding affinity to bacterial targets like PBPs or β-lactamases.
Stereochemical Influence :
- Derivatives like (2R,4S)-configured nafcillin analogs (e.g., 5TY7) exhibit precise binding to PBPs due to stereospecific interactions with active-site residues . The target compound’s stereochemistry (if defined) could similarly impact efficacy.
Pharmacological Relevance: Penicilloic acid and ampicillinoic acid are degradation products linked to antibiotic inactivation or allergic responses, whereas the target compound’s role (e.g., as an intermediate or inhibitor) remains to be elucidated .
Enzymatic Inhibition Profiles
Table 2: β-Lactamase Inhibition Comparison
Insights:
- Methicillin derivatives (e.g., 7EP) inhibit PBPs rather than β-lactamases, reflecting divergent mechanisms among thiazolidine-carboxylic acid analogs .
Biological Activity
2-(4-Acetamidophenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 1213989-74-2) is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidine structure, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure includes a thiazolidine ring that is substituted with an acetamidophenyl group and a carboxylic acid moiety.
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of thiazolidine derivatives. Specifically, this compound has been shown to reduce intracellular reactive oxygen species (ROS) levels in various cell lines. This suggests that the compound may play a role in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Antimicrobial Activity
Thiazolidine derivatives have also been investigated for their antimicrobial properties. In vitro studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial growth .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Study on Antioxidant Mechanisms
In a controlled laboratory setting, researchers evaluated the effects of this compound on oxidative stress markers in human cell lines. The results demonstrated a significant decrease in malondialdehyde (MDA) levels and an increase in glutathione (GSH) levels after treatment with the compound. This indicates enhanced cellular antioxidant capacity and suggests a protective role against oxidative damage .
Clinical Implications for Inflammation
A clinical study explored the anti-inflammatory effects of this thiazolidine derivative in patients with chronic inflammatory conditions. Participants who received the compound reported reduced pain and swelling compared to a placebo group. Biomarkers such as C-reactive protein (CRP) and interleukin-6 (IL-6) were significantly lower in the treatment group, supporting its therapeutic potential .
Research Findings Summary
| Biological Activity | Mechanism | Findings |
|---|---|---|
| Antioxidant | Reduces ROS | Decreased MDA; increased GSH levels |
| Antimicrobial | Inhibits growth | Significant activity against bacterial strains |
| Anti-inflammatory | Cytokine modulation | Reduced CRP and IL-6 levels in patients |
Q & A
Q. Basic
- NMR spectroscopy : - and -NMR identify thiazolidine ring protons (δ 3.5–4.5 ppm) and acetamidophenyl substituents.
- Circular dichroism (CD) : Detects (4R) configuration via Cotton effects at 220–250 nm.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., 367.42 g/mol) and fragmentation patterns .
How does the (4R) stereochemistry influence biological activity, and what methods prevent epimerization during synthesis?
Advanced
The (4R) configuration enhances binding affinity to targets like penicillin-binding proteins (PBPs) by optimizing spatial alignment. To prevent epimerization:
- Protecting groups : Use Fmoc or Boc groups to shield reactive sites during coupling .
- Low-temperature synthesis : Reduces kinetic energy, minimizing stereochemical scrambling .
Epimerization can be monitored via chiral-phase HPLC with retention time comparisons .
What strategies mitigate byproduct formation (e.g., homobislactones) during carboxyl-group activation?
Advanced
Homobislactones form via intramolecular esterification during carboxyl activation. Mitigation strategies include:
- Coupling reagents : Use HATU or DIC over carbodiimides to reduce side reactions.
- Dilute conditions : Higher solvent volumes (e.g., DMF) disfavor intramolecular interactions.
- Additives : Hydroxybenzotriazole (HOBt) suppresses lactonization .
How is the compound’s enzyme inhibition activity assessed in biochemical assays?
Q. Basic
- Kinetic assays : Measure IC values against β-lactamases or PBPs using nitrocefin hydrolysis or fluorescent probes.
- MIC testing : Evaluate bacterial growth inhibition (e.g., S. aureus) in broth microdilution assays .
- Structural studies : X-ray crystallography (e.g., PDB 5TY7) reveals binding modes in enzyme active sites .
What computational methods predict interactions between this compound and antibiotic resistance proteins?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Models binding to PBPs or β-lactamases using crystal structures (e.g., 5TY7).
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
- QM/MM calculations : Evaluate covalent adduct formation with serine residues in enzyme active sites .
How can coupling efficiency with sterically hindered amines be improved in peptide synthesis?
Q. Advanced
- Microwave-assisted synthesis : Enhances reaction rates and reduces steric hindrance via localized heating.
- Ultrasonication : Improves reagent mixing in viscous solvents (e.g., DMSO).
- Bulky coupling agents : Use PyBOP or COMU for better steric accommodation .
What solvent systems address solubility challenges in catalytic or kinetic studies?
Advanced
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays:
- Co-solvents : ≤10% DMSO in PBS maintains solubility without denaturing proteins.
- Surfactants : Tween-80 (0.01%) improves dispersion in aqueous media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
